1-(6-Bromopyridin-2-yl)-2-fluoroethanone
Overview
Description
1-(6-Bromopyridin-2-yl)-2-fluoroethanone is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a fluorine atom attached to the ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)-2-fluoroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of the fluorine atom. One common method includes the reaction of 6-bromopyridine with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate compound. This intermediate is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-yl)-2-fluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-2-fluoroethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Utilized in the study of biological pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2-fluoroethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: Similar structure but with three fluorine atoms instead of one.
(6-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of an ethanone group.
Uniqueness
1-(6-Bromopyridin-2-yl)-2-fluoroethanone is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and synthetic transformations.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2-fluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJONGCUDXVYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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